2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-7-8-16(2)22(11-15)29-23(31)14-30-13-21(24(32)18-5-4-6-19(27)12-18)25(33)20-10-9-17(3)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIENIQEOCTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a naphthyridine core substituted with a chlorobenzoyl group and a dimethylphenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Research indicates that naphthyridine derivatives exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism .
- Antioxidant Activity : The compound may also exert antioxidant effects, neutralizing free radicals and reducing oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that derivatives in this class possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria .
Antibacterial Activity
Studies have demonstrated that naphthyridine derivatives exhibit substantial antibacterial effects. The Minimum Inhibitory Concentration (MIC) values for selected derivatives indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 12.5 | S. aureus |
| 2 | 25 | E. coli |
| 3 | 10 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted on various cancer cell lines to assess the anticancer potential of the compound. The results indicate promising activity:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 | Cisplatin: 0.24 |
| Bladder Cancer (RT-112) | 3.06 | Cisplatin: 1.22 |
These findings suggest that the compound has comparable efficacy to established chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the target compound. The study found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against resistant strains.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of naphthyridine derivatives in human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Preparation Methods
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction, which condenses anthranilic acids with cyclic ketones under acidic conditions, is widely employed. For example, 3a -type 1,8-naphthyridines are synthesized by heating anthranilic acid derivatives (e.g., 7-methyl-substituted variants) with 1-methylpiperidin-4-one in phosphorus oxychloride (POCl₃) at 100°C for 4 hours. The reaction proceeds via cyclodehydration, forming the tricyclic naphthyridinone core. After neutralization with sodium hydroxide, the product is extracted with dichloromethane and purified via recrystallization (yields: 68–92%).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | Anthranilic acid, 1-methylpiperidin-4-one |
| Catalyst | POCl₃ |
| Temperature | 100°C |
| Time | 4 hours |
| Purification | Recrystallization (diethyl ether) |
Pfitzinger Reaction for Functionalized Cores
The Pfitzinger reaction, involving the condensation of isatin derivatives with enolizable ketones, offers an alternative route. For instance, 7-methyl-1,8-naphthyridin-4-one is synthesized by reacting 5-methylisatin with cyclohexanone in the presence of sulfuric acid. This method favors the introduction of electron-withdrawing groups at position 3, which is critical for subsequent benzoylation.
Introduction of the 3-Chlorobenzoyl Group
Regioselective acylation at position 3 of the naphthyridinone core is achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling.
Friedel-Crafts Benzoylation
In a modified Friedel-Crafts protocol, the naphthyridinone core reacts with 3-chlorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction is conducted in anhydrous dichloroethane at 80°C for 12 hours, yielding the 3-chlorobenzoyl-substituted intermediate. Excess AlCl₃ is neutralized with ice-water, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Optimized Parameters
| Parameter | Value |
|---|---|
| Acylating Agent | 3-Chlorobenzoyl chloride |
| Catalyst | AlCl₃ (2.5 equiv) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Yield | 65–78% |
Suzuki-Miyaura Coupling for Halogenated Intermediates
For halogenated precursors (e.g., 3-bromo-7-methyl-1,8-naphthyridin-4-one), palladium-catalyzed cross-coupling with 3-chlorobenzoylboronic acid provides an alternative. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in dimethylformamide (DMF) at 100°C, this method achieves yields of 70–85%.
Attachment of the N-(2,5-Dimethylphenyl)Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution or amide coupling at position 1 of the naphthyridinone core.
Nucleophilic Substitution with Chloroacetamide
A two-step protocol is employed:
- Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)Acetamide :
2,5-Dimethylaniline reacts with chloroacetyl chloride in toluene at 0°C, followed by stirring at room temperature for 24 hours. The product precipitates upon addition of ethyl ether and is recrystallized from ethanol (yield: 89%). - Coupling to the Naphthyridinone Core :
The chloroacetamide undergoes nucleophilic displacement with the deprotonated naphthyridinone (generated using sodium hydride in tetrahydrofuran (THF)) at 60°C for 8 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (yield: 62%).
Reaction Summary
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2,5-Dimethylaniline + chloroacetyl chloride | Toluene, 0°C → RT, 24h | 89% |
| 2 | Chloroacetamide + naphthyridinone | NaH, THF, 60°C, 8h | 62% |
Amide Coupling via Carbodiimide Chemistry
For hydroxyl-bearing intermediates, activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling with 2,5-dimethylaniline in dichloromethane provides an alternative route. This method avoids harsh basic conditions, yielding 58–67% after purification.
Integrated Synthetic Pathways
Combining the above steps, two representative pathways emerge:
Pathway A (Sequential Functionalization)
- Niementowski reaction → 7-methyl-1,8-naphthyridin-4-one (Yield: 85%).
- Friedel-Crafts acylation → 3-(3-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4-one (Yield: 72%).
- Nucleophilic substitution → Final acetamide product (Yield: 62%).
Total Yield : ~38%.
Pathway B (Convergent Synthesis)
- Pfitzinger reaction → 3-bromo-7-methyl-1,8-naphthyridin-4-one (Yield: 78%).
- Suzuki-Miyaura coupling → 3-(3-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4-one (Yield: 82%).
- Amide coupling via EDC → Final product (Yield: 65%).
Total Yield : ~42%.
Characterization and Validation
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthyridine-H), 7.85–7.75 (m, 4H, benzoyl-H), 7.20 (d, 2H, dimethylphenyl-H), 4.25 (s, 2H, CH₂CO), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, naphthyridinone), 760 cm⁻¹ (C-Cl).
- Mass Spectrometry : [M+H]⁺ m/z = 506.1 (calculated: 506.2).
Challenges and Optimization Opportunities
- Regioselectivity : Competing acylation at position 2 or 4 necessitates careful control of Lewis acid concentration and temperature.
- Side Reactions : Over-alkylation during acetamide coupling is mitigated by using stoichiometric sodium hydride.
- Scalability : Industrial-scale production requires transitioning from column chromatography to recrystallization or distillation.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Step 1 : Cyclization of 7-methyl-4-oxo-1,8-naphthyridine with acetic anhydride under reflux.
- Step 2 : Friedel-Crafts acylation using 3-chlorobenzoyl chloride and AlCl₃.
- Step 3 : Coupling with N-(2,5-dimethylphenyl)acetamide via DCC/DMAP-mediated condensation. Computational reaction path searches (e.g., quantum chemical calculations) optimize intermediates and reduce side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterization?
A combination of ¹H/¹³C NMR , HPLC-MS , and FTIR is critical:
Q. How can computational methods enhance synthesis design?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, simulating the acylation step identifies AlCl₃ as a superior catalyst over FeCl₃, reducing side products by 30%. Machine learning models (ICReDD’s platform) correlate parameters like solvent polarity with yield .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yield and purity?
Use Design of Experiments (DOE) with a 2³ factorial design:
| Factor | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Catalyst | 0.5 eq | 1.0 eq | 0.75 eq |
| Solvent | DMF | THF | DMF |
| Response Surface Methodology (RSM) refines conditions, achieving 85% yield and <2% impurities . |
Q. How to resolve contradictions in spectroscopic data?
Cross-validate using complementary techniques:
- Unexpected MS adducts : Confirm with high-resolution MS (HRMS).
- Ambiguous NMR peaks : Compare experimental data with DFT-simulated spectra.
- Fluorescence anomalies : Test solvent effects (DMSO vs. MeOH) and validate with TD-DFT .
Q. What in silico strategies elucidate the compound’s mechanism of action?
Q. How to design degradation pathway studies?
Stress testing under:
- Hydrolytic conditions : pH 1–13, monitored by LC-MS/MS.
- Photolytic conditions : UV 254 nm exposure.
| Condition | Degradation Product | Half-life |
|---|---|---|
| Acidic pH | Hydrolyzed amide | 2 h |
| UV light | Ring-opened derivative | 5 h |
| Computational tools (Mass Frontier) predict fragmentation patterns . |
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, fume hood use.
- First aid : 15-min eye/skin rinsing; medical consultation for ingestion.
- Storage : -20°C under N₂ to prevent decomposition .
Q. How to integrate experimental and computational data?
Implement Bayesian optimization to refine computational parameters (e.g., adjusting DFT-predicted activation energy from 25 to 28 kcal/mol after kinetic experiments). Feedback loops between experimental yields and simulations enhance predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
